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Compound of Interest

Compound Name: 2-Amino-4,5-dimethylphenol

Cat. No.: B189449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-4,5-dimethylphenol is a metabolite of the carbamate insecticide mexacarbate.

Carbamate pesticides are widely used in agriculture, and understanding the metabolic fate of

these compounds is crucial for assessing their toxicological profiles and environmental impact.

This technical guide provides a comprehensive overview of 2-Amino-4,5-dimethylphenol as a

metabolite, focusing on its formation, analytical detection, and potential biological effects. While

quantitative data for this specific metabolite is limited in publicly available literature, this guide

synthesizes the current understanding of its biochemistry and provides detailed experimental

protocols relevant to its study.
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Property Value

IUPAC Name 2-amino-4,5-dimethylphenol

Synonyms
4,5-Dimethyl-2-aminophenol, 2-Hydroxy-4,5-

dimethylaniline

CAS Number 6623-41-2

Molecular Formula C₈H₁₁NO

Molecular Weight 137.18 g/mol

Formation from Mexacarbate
2-Amino-4,5-dimethylphenol is formed as a downstream metabolite of the N-

methylcarbamate insecticide mexacarbate (4-dimethylamino-3,5-xylyl N-methylcarbamate).

The metabolic pathway involves a multi-step enzymatic conversion.

The initial and primary metabolic transformation of mexacarbate is the hydrolysis of the

carbamate ester bond, a reaction catalyzed by carboxylesterases. This hydrolysis yields 4-

dimethylamino-3,5-xylenol. Subsequently, this intermediate undergoes sequential N-

demethylation to form 2-Amino-4,5-dimethylphenol. These N-demethylation reactions are

primarily mediated by two major classes of phase I drug-metabolizing enzymes: Cytochrome

P450 (CYP) and Flavin-containing monooxygenases (FMOs).[1][2]

The proposed metabolic pathway is illustrated in the diagram below.
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(4-dimethylamino-3,5-xylyl N-methylcarbamate) 4-Dimethylamino-3,5-xylenol

Hydrolysis
(Carboxylesterases) 4-Methylamino-3,5-xylenol
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Proposed metabolic pathway of mexacarbate to 2-Amino-4,5-dimethylphenol.
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Carboxylesterases: These enzymes are responsible for the initial hydrolysis of the

carbamate ester linkage in mexacarbate, a crucial step in its detoxification.

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is

a key player in the oxidative metabolism of a wide range of xenobiotics. Specific CYP

isozymes are likely involved in the N-demethylation of 4-dimethylamino-3,5-xylenol and its

monomethylated intermediate.

Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes that

catalyze the oxygenation of nitrogen-, sulfur-, and phosphorus-containing compounds. They

are known to be involved in the N-demethylation of various xenobiotics and may contribute

to the formation of 2-Amino-4,5-dimethylphenol.

Quantitative Data
Currently, there is a lack of publicly available quantitative data on the concentrations of 2-
Amino-4,5-dimethylphenol in biological samples following exposure to mexacarbate.

However, studies on the parent compound and its other metabolites provide some context for

its potential levels.

Table 1: Reported Metabolites of Mexacarbate in Various Organisms
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Organism Metabolites Detected Reference

Freshwater Crayfish

4-methylformamido

mexacarbate, 4-formamido

mexacarbate, 4-methylamino

mexacarbate, 4-amino

mexacarbate, 4-

dimethylamino-3,5-xylenol, 4-

methylamino-3,5-xylenol, 4-

amino-3,5-xylenol

[3]

Insects (Spruce budworm,

Tobacco budworm, Housefly)

4-methylamino-3,5-xylyl-

methylcarbamate, 4-amino-

3,5-xylyl-methylcarbamate, 4-

methylformamido-3,5-xylyl-

methylcarbamates, 4-

formamido-3,5-xylyl-

methylcarbamates

Dog
4-dimethylamino-3,5-xylenol,

2,6-dimethylhydroquinone

Rat

2-amino-4,5-dimethylphenol,

3,4-dimethylacetanilide, 3,4-

dimethylphenylsulfamate (from

3,4-dimethylaniline)

[4]

Human Liver (in vitro)

4-methylformamido-3,5-xylyl

methylcarbamate, 4-amino-

3,5-xylyl-methylcarbamate, 4-

methylamino-3,5-xylyl-

methylcarbamate, 4-

dimethylamino-3,5-xylyl-N-

hydroxymethylcarbamate, 4-

dimethylamino-3,5-xylenol

Note: This table highlights the diversity of mexacarbate metabolites. The presence of

demethylated xylenol derivatives in several species supports the proposed pathway to 2-
Amino-4,5-dimethylphenol.
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Experimental Protocols
This section provides detailed methodologies for the analysis of 2-Amino-4,5-dimethylphenol
and the assessment of its biological activity, based on established protocols for similar

compounds.

Analytical Detection Methods
The analysis of polar aminophenols in complex biological matrices typically requires robust

analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
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General analytical workflow for the determination of 2-Amino-4,5-dimethylphenol.

Protocol 3.1.1: LC-MS/MS Method for Quantification in Urine

This protocol is a general guideline and should be optimized and validated for the specific

instrumentation and laboratory conditions.

Sample Preparation (Solid Phase Extraction - SPE)
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Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of

methanol followed by 2 mL of deionized water.

Loading: Acidify 1 mL of urine sample with 100 µL of 1 M HCl and load it onto the SPE

cartridge.

Washing: Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.

Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then

return to initial conditions for re-equilibration.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Ionization: Electrospray Ionization (ESI) in positive mode.

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions

specific to 2-Amino-4,5-dimethylphenol (to be determined by infusion of a standard).

Protocol 3.1.2: GC-MS Method with Derivatization

Due to the polar nature of the amino and hydroxyl groups, derivatization is necessary to

increase the volatility of 2-Amino-4,5-dimethylphenol for GC-MS analysis. Silylation is a

common derivatization technique for such compounds.
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Sample Preparation and Derivatization

Perform an extraction as described in the LC-MS/MS protocol (SPE or LLE).

Evaporate the extract to complete dryness.

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.

Seal the vial and heat at 70°C for 30 minutes.

Cool the vial to room temperature before injection.

GC-MS Conditions

GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Injector Temperature: 250°C.

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold

for 5 minutes.

MS Transfer Line Temperature: 280°C.

Ionization: Electron Ionization (EI) at 70 eV.

MS Detection: Scan mode (e.g., m/z 50-550) for identification or Selected Ion Monitoring

(SIM) for quantification of characteristic ions of the derivatized analyte.

In Vitro Anticancer Activity Assays
The following are standard protocols to evaluate the reported anticancer properties of 2-
Amino-4,5-dimethylphenol.
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Workflow for in vitro evaluation of anticancer activity.

Protocol 3.2.1: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-

10,000 cells/well and allow them to adhere overnight.

Treatment: Treat the cells with a range of concentrations of 2-Amino-4,5-dimethylphenol
(e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3.2.2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Treat cells with 2-Amino-4,5-dimethylphenol at its predetermined IC50

concentration for a specified time (e.g., 24 hours).

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and

resuspend in 1X Annexin V binding buffer.

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate

for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Toxicological and Biological Effects
2-Amino-4,5-dimethylphenol is classified as toxic if swallowed.[5] As a metabolite of a

pesticide, its formation is part of a detoxification pathway, but the metabolite itself may possess

biological activity.

Anticancer Potential
Some reports suggest that 2-Amino-4,5-dimethylphenol exhibits anticancer activity. The

proposed mechanism involves the induction of apoptosis in cancer cells. However, detailed

studies with quantitative data (e.g., IC50 values across various cell lines) are not readily

available in the peer-reviewed literature. The protocols provided in section 3.2 can be used to

investigate and quantify these potential effects.
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Conclusion
2-Amino-4,5-dimethylphenol is a recognized metabolite of the insecticide mexacarbate,

formed through hydrolysis and subsequent N-demethylation, likely involving CYP and FMO

enzymes. While its presence is indicative of exposure to the parent compound, there is a

significant gap in the literature regarding its quantitative levels in biological systems and

detailed studies on its biological effects. The experimental protocols outlined in this guide

provide a framework for researchers to develop and validate methods for the quantification of

2-Amino-4,5-dimethylphenol and to further investigate its potential anticancer properties.

Further research is warranted to fully characterize the toxicokinetics and biological significance

of this metabolite.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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